molecular formula C12H12BrF3O2 B1402349 Tert-butyl 4-bromo-2-(trifluoromethyl)benzoate CAS No. 1416979-56-0

Tert-butyl 4-bromo-2-(trifluoromethyl)benzoate

Cat. No.: B1402349
CAS No.: 1416979-56-0
M. Wt: 325.12 g/mol
InChI Key: CWKYDABPVUYWKO-UHFFFAOYSA-N
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Description

Tert-butyl 4-bromo-2-(trifluoromethyl)benzoate is an organic compound that features a tert-butyl ester group, a bromine atom, and a trifluoromethyl group attached to a benzoate ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-bromo-2-(trifluoromethyl)benzoate typically involves the esterification of 4-bromo-2-(trifluoromethyl)benzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions usually include refluxing the reactants in an appropriate solvent such as toluene or dichloromethane.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-bromo-2-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The benzoate ring can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) under mild heating.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran at low temperatures.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products

    Nucleophilic substitution: Products include substituted benzoates with various functional groups.

    Reduction: The major product is tert-butyl 4-bromo-2-(trifluoromethyl)benzyl alcohol.

    Oxidation: Products include 4-bromo-2-(trifluoromethyl)benzoic acid and other oxidized derivatives.

Scientific Research Applications

Tert-butyl 4-bromo-2-(trifluoromethyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-bromo-2-(trifluoromethyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design.

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzotrifluoride: Similar structure but lacks the ester group.

    Tert-butyl 2-bromo-5-(trifluoromethyl)benzoate: Positional isomer with different substitution pattern on the benzoate ring.

Uniqueness

Tert-butyl 4-bromo-2-(trifluoromethyl)benzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both bromine and trifluoromethyl groups enhances its versatility in synthetic chemistry and its potential as a bioactive compound.

Biological Activity

Tert-butyl 4-bromo-2-(trifluoromethyl)benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound possesses a unique chemical structure characterized by the presence of a trifluoromethyl group and a bromine atom attached to a benzoate moiety. The chemical formula is C12_{12}H10_{10}BrF3_3O2_2, indicating the presence of halogen substituents which are known to enhance biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes, receptors, or nucleic acids. The trifluoromethyl group enhances lipophilicity, allowing better membrane permeability and metabolic stability. The bromine atom can engage in halogen bonding interactions with biological macromolecules, potentially influencing enzyme activity or receptor binding .

Biological Activity

Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of the trifluoromethyl group has been associated with increased potency against bacterial strains, making it a candidate for further exploration in antibiotic development .

Anti-inflammatory Effects : Some derivatives of related compounds have shown anti-inflammatory activities by inhibiting specific pathways involved in inflammation. The SAR studies indicate that modifications in the structure can significantly enhance these effects .

Cytotoxicity : In vitro assays have demonstrated that certain analogs do not exhibit cytotoxicity up to concentrations of 100 µM, highlighting their potential for therapeutic applications without significant adverse effects on cell viability .

Structure-Activity Relationship (SAR)

Research into the SAR of this compound indicates that variations in the substituents on the benzene ring can lead to significant changes in biological activity. For instance, the introduction of different halogens or functional groups can modulate the compound's interaction with biological targets, enhancing its efficacy .

SubstituentBiological ActivityReference
BromineIncreases binding affinity to targets
TrifluoromethylEnhances lipophilicity and metabolic stability
MethylModulates anti-inflammatory effects

Case Studies

  • Antimicrobial Activity : A study investigated the effects of various benzoate derivatives on bacterial growth inhibition. This compound was included in the screening, showing promising results against Gram-positive bacteria .
  • Anti-inflammatory Potential : In a model studying inflammatory responses, compounds similar to this compound were tested for their ability to inhibit cytokine production. Results indicated significant reductions in pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .
  • Cytotoxicity Assessment : A cytotoxicity assay was performed on various cell lines using this compound and related compounds. The results indicated that while some derivatives exhibited low cytotoxicity, others showed promising anti-cancer properties without affecting normal cell viability up to high concentrations .

Properties

IUPAC Name

tert-butyl 4-bromo-2-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrF3O2/c1-11(2,3)18-10(17)8-5-4-7(13)6-9(8)12(14,15)16/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWKYDABPVUYWKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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